Penicillin G benzathine
Overview
Description
Penicillin G benzathine is a long-acting form of penicillin, which is used for the treatment and prevention of a variety of bacterial infections. It is particularly important for the treatment of group A streptococcal infections associated with rheumatic fever and rheumatic heart disease. Despite its widespread use, there have been concerns about its quality, efficacy, and accessibility, especially in low-resource settings .
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of Penicillin G benzathine is characterized by the combination of the benzathine moiety with the penicillin G antibiotic. This structure is responsible for its prolonged action when compared to other forms of penicillin.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
Penicillin G benzathine has unique physical and chemical properties that allow for its slow absorption and prolonged effect. It is typically administered via intramuscular injection, which leads to sustained levels of penicillin G in the bloodstream. The stability of colloidal carriers for benzathine penicillin G, such as nanoemulsions and nanocapsules, has been studied, showing potential for improved delivery systems .
Relevant Case Studies
Several studies have evaluated the efficacy of Penicillin G benzathine in different contexts. For instance, a study found that a single dose of benzathine penicillin G was as effective as multiple doses for the treatment of early syphilis in HIV-infected persons . Another study compared the efficacy of benzathine penicillin G with azithromycin for the treatment of early syphilis, suggesting that azithromycin could be a promising alternative . Additionally, the frequency of administration of benzathine penicillin G has been studied in the context of rheumatic fever prophylaxis, with a three-week regimen showing fewer streptococcal infections and recurrences of rheumatic fever compared to a four-week regimen .
Concerns and Opportunities for Improvement
Despite its effectiveness, there are concerns about the quality and access to benzathine penicillin G, especially in low-resource settings. Issues with bioavailability and the potential for serious adverse reactions in patients with underlying cardiac disease have been reported . These concerns highlight the need for improved quality control, better access to the medication, and awareness of the risks associated with its use in certain populations.
Scientific Research Applications
1. Role in the Management of Rheumatic Heart Disease (RHD)
Penicillin G Benzathine is crucial in treating and preventing group A streptococcal infections associated with rheumatic fever and rheumatic heart disease (RHD). However, issues with supply, quality, and accessibility have emerged, particularly in low-resource settings, affecting its efficacy and availability (Wyber et al., 2013).
2. Use in Undergraduate Biomedical Sciences Education
The drug is utilized in undergraduate biomedical sciences education as a clinically relevant case example, particularly in the context of acute rheumatic fever (ARF) and rheumatic heart disease, to facilitate understanding of immunological content (Sika-Paotonu, 2018).
3. Comparison with Other Treatments for Syphilis
Research comparing Penicillin G Benzathine with other treatments like azithromycin for syphilis therapy shows its effectiveness. Despite being the only medication recommended for early syphilis, alternatives are being explored (Hook et al., 2002).
4. Investigation of DNA Damage
Studies have investigated DNA damage in lymphocytes exposed to Benzathine Penicillin G, especially in children with rheumatic fever, suggesting some degree of DNA damage from long-term administration (Köseoğlu et al., 2004).
5. Pharmaceutical Quality of Benzathine Penicillin G
A multinational cross-sectional study on the quality of Benzathine Penicillin G found that current batches meet pharmaceutical quality standards. However, issues like aggregated particles in some samples were noted, impacting clinical practice (Hand et al., 2020).
6. Development of Colloidal Carriers for Penicillin G Benzathine
Research has been conducted on formulating nanoemulsion and nanocapsules of Penicillin G Benzathine to improve its delivery and stability. These formulations show potential as alternative dosage forms for more soluble drugs (Santos-Magalhães et al., 2000).
7. Route of Administration and Its Pharmacokinetics
Studies have explored the pharmacokinetics of subcutaneous versus intramuscular administration of Benzathine Penicillin G, finding that subcutaneous administration can delay absorption and might be more tolerable (Kado et al., 2020).
8. Potential for Radiation Sterilization
Research on the effects of ionizing radiation on Benzathine Penicillin G using electron paramagnetic resonance (EPR) suggests that radiosterilization in solid dry state could be technically feasible, opening avenues for new sterilization methods (Dicle, 2016).
9. Serum Penicillin G Levels in Adults
A study indicated that in healthy young adults, serum penicillin G levels become less than protective less than two and a half weeks after injection of Benzathine Penicillin G. This finding has implications for medical and public health recommendations for treatment and prophylaxis (Broderick et al., 2011).
Safety And Hazards
Future Directions
There have been reports of country-level shortages of Penicillin G Benzathine, indicating underlying market risks . Therefore, the need for mitigation strategies is imperative. Also, there is a need to secure the supply of benzathine penicillin for prevention of mother-to-child transmission of syphilis .
properties
IUPAC Name |
N,N'-dibenzylethane-1,2-diamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;tetrahydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H18N2O4S.C16H20N2.4H2O/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;;;;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2;4*1H2/t2*11-,12+,14-;;;;;/m11...../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDKTXGNSOORHA-CJHXQPGBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H64N6O12S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194317 | |
Record name | Penicillin G benzathine [USP] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00194317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
981.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Penicillin G benzathine | |
CAS RN |
41372-02-5 | |
Record name | Penicillin G benzathine [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041372025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Penicillin G benzathine [USP] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00194317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Penicillin G Benzathine,tetrahydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENICILLIN G BENZATHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIT82F58GK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.